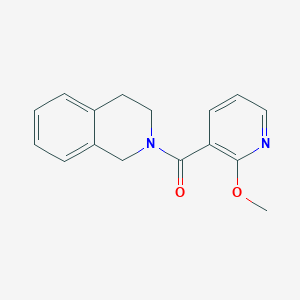
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained considerable attention in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
作用機序
The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, there are also some limitations to its use. For example, it can be difficult to synthesize in large quantities, and its effects may vary depending on the specific disease being studied.
将来の方向性
There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It may also have potential applications in the treatment of cancer and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained considerable attention in scientific research. It has potential applications in the development of new drugs for the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone can be synthesized using various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative and an aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst and results in the formation of the desired compound.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-14(7-4-9-17-15)16(19)18-10-8-12-5-2-3-6-13(12)11-18/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZNQJAZMPSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
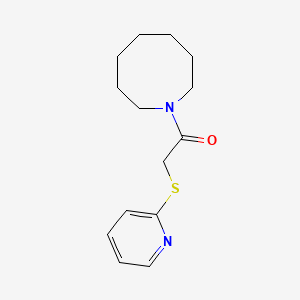
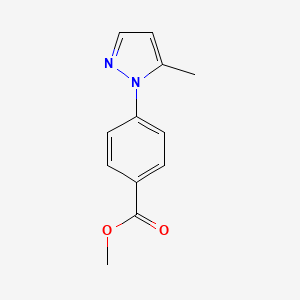

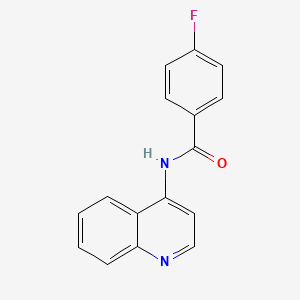
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)

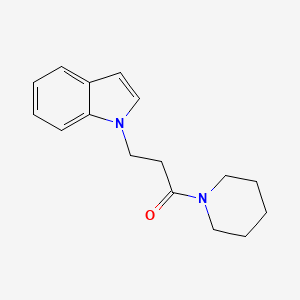

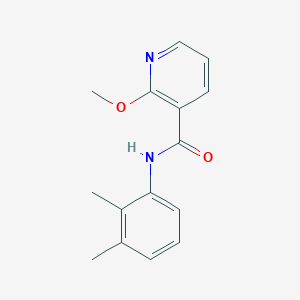
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
